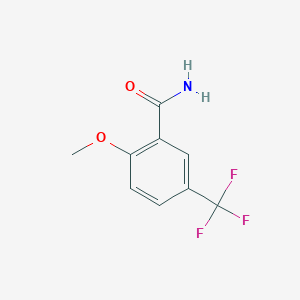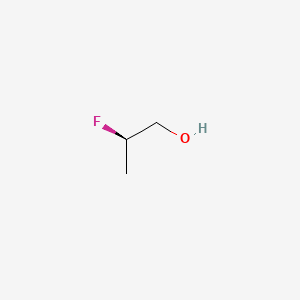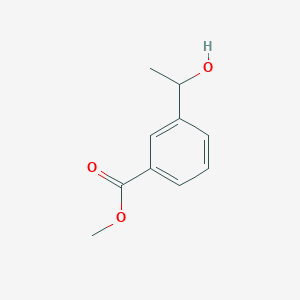
4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione
Descripción general
Descripción
4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione, also known as NFD, is a synthetic compound that belongs to the family of fluoroarylketones. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including biomedical research, drug discovery, and material science. In
Mecanismo De Acción
The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione is not fully understood, but it is believed to involve the inhibition of enzymes, such as proteases and kinases, that play a crucial role in disease progression. 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione has also been shown to interact with DNA and RNA, which may contribute to its potential as a drug candidate.
Biochemical and physiological effects:
Studies have shown that 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione has low toxicity and does not cause any significant adverse effects on cells or tissues. However, more research is needed to fully understand the biochemical and physiological effects of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione has several advantages for lab experiments, including its high thermal stability and solubility in organic solvents. However, its complex synthesis method and high cost may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione. One potential area of research is the development of new materials, such as polymers and nanoparticles, using 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione as a building block. Another area of research is the use of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione as a drug candidate for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione.
Aplicaciones Científicas De Investigación
4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione has shown promising results in various scientific research applications. It has been used as a fluorescent probe for detecting the presence of metal ions, such as copper and zinc, in biological samples. 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione has also been used in the development of new materials, such as polymers and nanoparticles, due to its unique properties, including its high thermal stability and solubility in organic solvents. Furthermore, 4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione has shown potential as a drug candidate for the treatment of cancer and other diseases due to its ability to inhibit the activity of certain enzymes involved in disease progression.
Propiedades
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9O3/c1-26-8-4-2-7(3-5-8)9(24)6-10(25)11(15,16)12(17,18)13(19,20)14(21,22)23/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMHDPPHCIQDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,7-Nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)
![4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B3043492.png)









